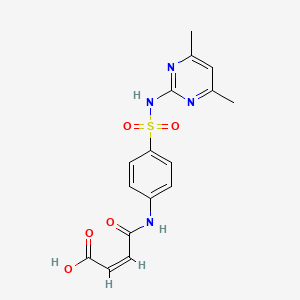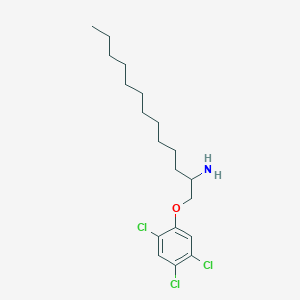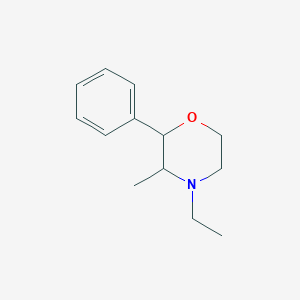
N-Ethylphenmetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylphenmetrazine is a synthetic stimulant compound that belongs to the phenylmorpholine class It is structurally related to phenmetrazine, a stimulant that was previously used as an appetite suppressant but was withdrawn from the market due to its potential for abuse
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylphenmetrazine typically involves the alkylation of phenmetrazine. One common method is the reaction of phenmetrazine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Ethylphenmetrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Phenmetrazine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethylphenmetrazine has been explored for various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies on its effects on neurotransmitter systems help in understanding the mechanisms of stimulant drugs.
Medicine: Research on its pharmacological properties contributes to the development of new therapeutic agents.
Industry: It is used in the synthesis of other chemical compounds and as a standard in quality control processes.
Mechanism of Action
N-Ethylphenmetrazine exerts its effects primarily by acting as a norepinephrine-dopamine releasing agent. It increases the release of these neurotransmitters into the synaptic cleft, leading to enhanced stimulation of the central nervous system. This mechanism is similar to that of other stimulant drugs, resulting in increased alertness, energy, and euphoria.
Comparison with Similar Compounds
Similar Compounds
Phenmetrazine: The parent compound, used as an appetite suppressant.
Phendimetrazine: A prodrug of phenmetrazine, used for weight loss.
Amphetamines: A class of stimulant drugs with similar mechanisms of action.
Uniqueness
N-Ethylphenmetrazine is unique in its structural modification, which provides distinct pharmacokinetic properties compared to its parent compound, phenmetrazine. This modification can result in differences in potency, duration of action, and side effect profile, making it a valuable compound for research purposes.
Properties
CAS No. |
92196-09-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-ethyl-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
InChI Key |
ZOMTUQAEMGCZPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


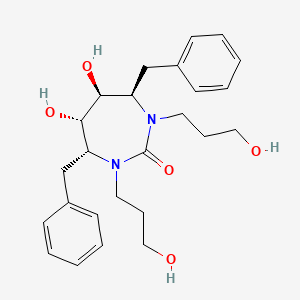

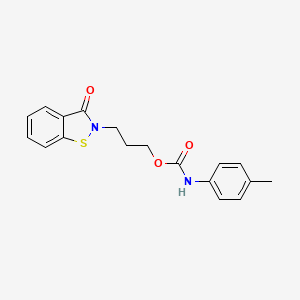

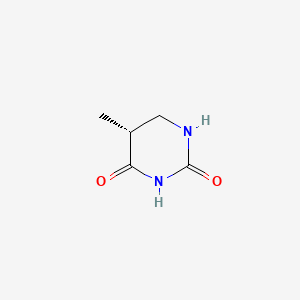
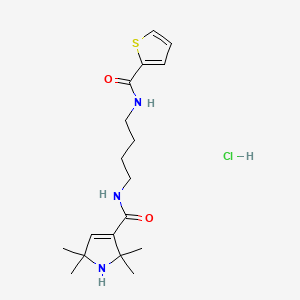
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

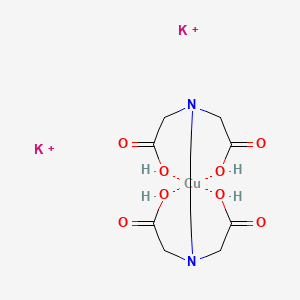
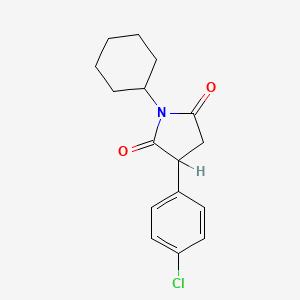
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
